An In-depth Technical Guide to 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 4571-65-7)
An In-depth Technical Guide to 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 4571-65-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry.
Core Properties
6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design.[1][2]
Physicochemical Data
The key physicochemical properties of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine are summarized in the table below. These values are critical for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| CAS Number | 4571-65-7 | [3][4] |
| Molecular Formula | C₆H₆F₃N₃ | [3][4] |
| Molecular Weight | 177.13 g/mol | [3][5] |
| Predicted Boiling Point | 179.4 ± 40.0 °C | [3] |
| Predicted Density | 1.384 ± 0.06 g/cm³ | [3] |
| InChIKey | DPJHXJVFHPVGKF-UHFFFAOYSA-N | [6] |
| SMILES | CC1=CC(=NC(=N1)C(F)(F)F)N | [6] |
Spectroscopic Data (Estimated)
¹H NMR (Estimated):
| Protons | Estimated Chemical Shift (ppm) | Multiplicity |
| -CH₃ | 2.2 - 2.5 | Singlet |
| Pyrimidine-H | 6.5 - 6.8 | Singlet |
| -NH₂ | 5.0 - 7.0 | Broad Singlet |
¹³C NMR (Estimated):
| Carbon | Estimated Chemical Shift (ppm) | Coupling |
| -CH₃ | 20 - 25 | - |
| C-CF₃ | 155 - 160 | Quartet (q) |
| -CF₃ | 120 - 125 | Quartet (q) |
| C-NH₂ | 160 - 165 | - |
| C-CH₃ | 165 - 170 | - |
| Pyrimidine-CH | 105 - 115 | - |
Note: The chemical shifts for the -NH₂ protons are highly dependent on the solvent and concentration. The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.
Synthesis and Reactivity
The synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine typically involves a cyclocondensation reaction. A common starting material for this class of compounds is ethyl 4,4,4-trifluoro-3-oxobutanoate.[2][8]
General Synthesis Workflow
The following diagram illustrates a common synthetic approach for producing trifluoromethyl-substituted pyrimidines.
Caption: General synthesis pathway for trifluoromethyl pyrimidines.
Experimental Protocol: Representative Synthesis
This protocol is a representative example for the synthesis of trifluoromethyl pyrimidine derivatives, adapted from established methods.[4][8]
Step 1: Synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine
-
To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate and an appropriate amidine (e.g., acetamidine hydrochloride) in a suitable solvent like isopropanol, add a base such as potassium carbonate.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting pyrimidinone intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), and heated.
-
After the reaction is complete, the excess POCl₃ is carefully quenched and removed.
-
The crude product is extracted with an organic solvent, washed, dried, and purified by column chromatography to yield 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine.
Step 2: Amination to 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
-
Dissolve the 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine from Step 1 in a suitable solvent (e.g., tetrahydrofuran).
-
Introduce ammonia gas or an aqueous ammonia solution into the reaction vessel.
-
The reaction is typically carried out under pressure in a sealed autoclave and heated for several hours.
-
After cooling, the solvent is evaporated, and the residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, is purified by recrystallization or column chromatography.
Applications in Drug Development
Pyrimidine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[9] The incorporation of a trifluoromethyl group often enhances a molecule's therapeutic potential. 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine serves as a vital building block for creating more complex molecules with diverse biological activities, including antifungal, antiviral, and anticancer properties.[7]
A notable application of this scaffold is in the development of selective Cyclooxygenase-2 (COX-2) inhibitors.
Role as a Precursor to COX-2 Inhibitors
Research has shown that derivatives of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines are potent and selective inhibitors of the COX-2 enzyme.[10] This enzyme is a key player in the inflammatory pathway and a validated target for anti-inflammatory drugs.
Caption: Role as a building block for COX-2 inhibitors.
Biological Signaling Pathways
The Cyclooxygenase-2 (COX-2) Pathway
The COX-2 enzyme is induced by inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12][13] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[14]
References
- 1. 4571-65-7 | MFCD08436605 | 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine [aaronchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. ijrar.com [ijrar.com]
- 9. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 10. Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
